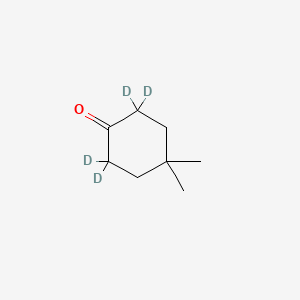

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

130.22 g/mol |

IUPAC Name |

2,2,6,6-tetradeuterio-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/i3D2,4D2 |

InChI Key |

PXQMSTLNSHMSJB-KHORGVISSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1=O)([2H])[2H])(C)C)[2H] |

Canonical SMILES |

CC1(CCC(=O)CC1)C |

Origin of Product |

United States |

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 via Base-Catalyzed Hydrogen/Deuterium Exchange

Introduction: The Significance of Isotopic Labeling

The strategic replacement of hydrogen with its stable isotope, deuterium, is a cornerstone of modern pharmaceutical research and mechanistic organic chemistry.[1][2] Deuterated compounds serve as invaluable tools for elucidating reaction pathways, understanding metabolic fates of drugs (ADME studies), and enhancing the pharmacokinetic profiles of therapeutic agents.[2][3] The increased mass of deuterium can lead to a slower rate of C-H bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE), which can result in reduced metabolism, longer drug half-life, and potentially improved safety profiles.[2][4]

4,4-Dimethyl-cyclohexanone is a common structural motif and a useful building block in organic synthesis.[5][6] The targeted deuteration at the α-positions (C2 and C6) to yield 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 creates a valuable internal standard for quantitative analysis by mass spectrometry and a metabolically stabilized intermediate for drug discovery programs.[7][8]

This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound. The method relies on a classic yet highly effective base-catalyzed hydrogen/deuterium (H/D) exchange reaction using deuterium oxide as the deuterium source.[9][10][11] We will delve into the underlying mechanism, provide a step-by-step experimental guide, and offer insights for troubleshooting and characterization to ensure reproducible, high-purity synthesis.

The Mechanism: Base-Catalyzed Enolization and Deuteration

The acidity of protons on carbons alpha (α) to a carbonyl group is a fundamental principle in organic chemistry.[10] This inherent acidity allows for their removal by a base. In the presence of a deuterated base and solvent, this principle can be exploited to achieve complete isotopic exchange.

The H/D exchange process proceeds via a stepwise mechanism involving an enolate intermediate.[10]

-

Deprotonation: A deuteroxide ion (OD⁻), acting as a strong base, abstracts an acidic α-proton from the 4,4-dimethylcyclohexanone.[9]

-

Enolate Formation: The removal of the proton results in the formation of a resonance-stabilized enolate anion. This intermediate is key to the exchange reaction.[12]

-

Deuteration: The enolate, a potent nucleophile, is then quenched by a molecule of deuterium oxide (D₂O). This step introduces a deuterium atom at the α-position and regenerates the deuteroxide catalyst.[9]

This three-step cycle is repeated until all four α-hydrogens at the C2 and C6 positions have been replaced by deuterium atoms.[13][14] The use of a large excess of D₂O ensures that the equilibrium strongly favors the deuterated product.

Caption: Mechanism of base-catalyzed H/D exchange at an α-carbon.

Experimental Application & Protocols

This section outlines the complete workflow for the synthesis, purification, and characterization of the target molecule.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4,4-Dimethylcyclohexanone | ≥97% | Standard Supplier | Ensure purity by ¹H NMR if necessary. |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Standard Supplier | Critical for high isotopic enrichment. |

| Sodium deuteroxide (NaOD) in D₂O | 30-40 wt. % solution | Sigma-Aldrich, CIL | Acts as the base catalyst.[15][16] |

| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | For extraction. |

| Saturated Sodium Chloride (Brine) | Reagent Grade | Lab Prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying organic layers. |

| Round-bottom flask (50 mL) | - | - | Must be oven-dried. |

| Reflux Condenser | - | - | With drying tube. |

| Magnetic Stirrer/Hotplate | - | - | For heating and agitation. |

| Separatory Funnel (100 mL) | - | - | For workup. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask and flame-dry the apparatus under a stream of inert gas (e.g., nitrogen or argon) or oven-dry it prior to use. Allow to cool to room temperature.

-

Reagent Addition: To the flask, add 4,4-dimethylcyclohexanone (5.0 g, 39.6 mmol).

-

Solvent and Catalyst: Add deuterium oxide (D₂O, 20 mL) followed by the 40 wt. % solution of sodium deuteroxide (NaOD) in D₂O (1.0 mL).

-

Reaction Conditions: Equip the flask with a reflux condenser fitted with a drying tube containing calcium chloride or silica gel. Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Monitoring: Allow the reaction to proceed under reflux for 24-48 hours. The progress can be monitored by taking a small aliquot, extracting it into an aprotic solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with a small amount of D₂O (10 mL) to remove residual NaOD, followed by saturated brine (20 mL) to break any emulsions and remove water.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a pale yellow oil or low-melting solid, can be purified by vacuum distillation or flash chromatography on silica gel if high purity is required.

Characterization and Validation

Successful synthesis is validated by a combination of spectroscopic methods:

-

¹H NMR Spectroscopy: The most direct evidence of successful deuteration is the significant reduction or complete disappearance of the signals corresponding to the protons at the C2 and C6 positions (typically a triplet around δ 2.2-2.4 ppm). The signals for the C3/C5 protons (a triplet around δ 1.6-1.8 ppm) and the gem-dimethyl protons (a singlet around δ 1.0 ppm) should remain.

-

Mass Spectrometry (MS): The molecular ion peak will confirm the incorporation of four deuterium atoms. The molecular weight of the starting material is 126.20 g/mol , while the fully deuterated product, C₈H₁₀D₄O, will show a molecular ion peak at m/z ≈ 130.22.

-

¹³C NMR Spectroscopy: The carbon signals for C2 and C6 will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their chemical shift will be slightly upfield compared to the non-deuterated analog.

Workflow and Data Summary

The entire process from starting material to final product is summarized below.

Caption: Overall experimental workflow for the synthesis and analysis.

Table 1: Summary of Experimental Parameters and Expected Results

| Parameter | Value | Notes |

| Starting Material Mass | 5.0 g | 4,4-Dimethylcyclohexanone |

| Deuterium Source | D₂O (20 mL) | 99.9 atom % D |

| Catalyst | NaOD in D₂O (1.0 mL) | 40 wt. % solution |

| Reaction Time | 24 - 48 hours | Monitor for completion. |

| Expected Yield | 85 - 95% | Yields may vary based on workup efficiency. |

| Expected Isotopic Purity | >98% d₄ | Determined by Mass Spectrometry. |

| Molecular Weight (C₈H₁₄O) | 126.20 g/mol | Starting Material |

| Molecular Weight (C₈H₁₀D₄O) | 130.22 g/mol | Product |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deuteration | 1. Insufficient reaction time.2. Inactive catalyst (hydrolyzed by atmospheric H₂O).3. Insufficient amount of D₂O. | 1. Increase reflux time to 48 hours or longer.2. Use fresh NaOD solution and ensure a dry reaction setup.3. Ensure a large molar excess of D₂O is used. |

| Low Product Yield | 1. Incomplete extraction from the aqueous phase.2. Product loss during distillation.3. Side reactions (e.g., aldol condensation). | 1. Perform additional extractions with diethyl ether or another suitable solvent.2. Ensure proper vacuum and temperature control during distillation.3. While less common for this substrate, ensure the temperature does not significantly exceed reflux. |

| Product Contamination | 1. Residual starting material.2. Contamination from solvents or glassware. | 1. Purify the product via flash chromatography or re-subject the mixture to the reaction conditions.2. Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried. |

Conclusion

The base-catalyzed hydrogen/deuterium exchange is a powerful and straightforward method for the synthesis of this compound. By following the detailed protocol presented in this application note, researchers can reliably produce this valuable isotopically labeled compound in high yield and with excellent deuterium incorporation. The keys to success are the use of high-purity deuterated reagents, the exclusion of atmospheric moisture, and sufficient reaction time to drive the exchange to completion. The resulting product is ideally suited for use as an internal standard in quantitative bioanalysis or as a building block in the synthesis of deuterated pharmaceuticals.

References

-

CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024, June 17). YouTube. Retrieved from [Link]

-

10.3: Alpha Halogenation of Aldehydes and Ketones. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

5.3: Alpha Halogenation of Aldehydes and Ketones. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). MDPI. Retrieved from [Link]

-

Hydrogen–deuterium exchange reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. (n.d.). DSpace@MIT. Retrieved from [Link]

-

Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. (n.d.). ACS Publications. Retrieved from [Link]

-

Superacid-catalysed α-deuteration of ketones with D₂O. (2025, May 19). RSC Publishing. Retrieved from [Link]

-

Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

-

Sodium deuteroxide. (n.d.). Wikipedia. Retrieved from [Link]

-

Proposed mechanism of isotope labeling by several rounds of keto–enol... (n.d.). ResearchGate. Retrieved from [Link]

-

DEUTERIUM OXIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. (n.d.). PMC - NIH. Retrieved from [Link]

-

Probing ketogenesis using stable isotope tracers and metabolic flux... (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]

-

Deuterium Exchange. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Applications of deuterium oxide (D2O). (2019, December 12). Mesbah Energy. Retrieved from [Link]

-

4,4-dimethylcyclohexanone. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Cyclohexanone, 4,4-dimethyl-. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. " Applications of deuterium oxide (D2O ) " " What is deuterium oxide? " - Mesbah Energy [irisotope.com]

- 3. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 4. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. isotope.com [isotope.com]

- 16. Sodium deuteroxide, for NMR, 40 wt% solution in D2O, 99+ atom % D 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

Application of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in metabolic stability assays

Application Note: Precision Quantitation & Mechanistic Probing in Metabolic Stability Assays using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Executive Summary

This compound is a stable isotope-labeled analog of 4,4-dimethylcyclohexanone, featuring four deuterium atoms at the

-

Internal Standard (IS): It provides a mass-shifted (+4 Da) reference for the rigorous quantification of 4,4-dimethylcyclohexanone and structurally related cyclic ketones in biological matrices (microsomes, hepatocytes, plasma).

-

Mechanistic Probe: It acts as a tool to investigate Kinetic Isotope Effects (KIE) , specifically probing metabolic pathways involving

-carbon oxidation or enolization.

This guide details the protocols for utilizing this compound in Metabolic Stability Assays to determine Intrinsic Clearance (

Technical Profile & Handling

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 41866-12-0 (or analog generic 1006-03-7 for parent d4) |

| Molecular Formula | |

| Molecular Weight | ~130.22 g/mol (vs. 126.20 g/mol for unlabeled) |

| Mass Shift | +4 Da (Ideal for MS resolution without isotopic overlap) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water. |

| Critical Handling | Volatile: Keep capped. Exchangeable Protons: The deuterium atoms at C2/C6 are acidic (pKa ~17-19). Prolonged exposure to basic pH or protic solvents can lead to D/H back-exchange. |

Application 1: Internal Standard for LC-MS/MS Quantification

In metabolic stability assays, matrix effects (ion suppression/enhancement) from microsomes can compromise data quality. Using the d4-analog as an Internal Standard (IS) during the quench step ensures that any variation in ionization efficiency affects both the analyte and the IS equally, yielding precise quantitative results.

Mechanism of Action

The d4-analog co-elutes (or elutes very closely) with the analyte but is differentiated by mass spectrometry.

-

Analyte (M): m/z 127

-

Internal Standard (M+4): m/z 131

Expert Insight: Due to the deuterium isotope effect on lipophilicity, the d4-analog may elute slightly earlier than the proteo-analog on Reverse Phase (C18) columns. Integration windows must be adjusted accordingly.

Application 2: Mechanistic Probe (Deuterium Kinetic Isotope Effect)

This compound is uniquely suited to determine if the metabolism of the cyclohexanone ring is driven by

-

Scenario A (Metabolic Switching): If the primary clearance route involves C-H bond breakage at the C2/C6 positions, substituting H with D will significantly reduce the reaction rate (Primary KIE

). -

Scenario B (No Effect): If the primary route is carbonyl reduction to the alcohol, the KIE will be secondary and negligible (

).

Detailed Protocol: Microsomal Metabolic Stability Assay

A. Reagent Preparation

-

Stock Solution (Analyte): 10 mM 4,4-Dimethyl-cyclohexanone in DMSO.

-

Stock Solution (IS - d4): 10 mM this compound in Acetonitrile (Avoid water to prevent exchange).

-

Microsomes: Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System: 10 mM NADPH (freshly prepared).

-

Quench Solution (Critical): Acetonitrile containing 200 nM d4-IS .

-

Note: Adding the IS to the quench solution is preferred over adding it to the incubation mix to prevent potential metabolism of the IS itself.

-

B. Experimental Workflow (Graphviz Diagram)

Figure 1: Workflow for Metabolic Stability Assay utilizing d4-IS for quantification.

C. Step-by-Step Procedure

-

Pre-Incubation:

-

Prepare a 1 µM substrate working solution in 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Add liver microsomes (final conc. 0.5 mg/mL).

-

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH (final conc. 1 mM) to start the reaction.

-

Control: For "No-Cofactor" control, add buffer instead of NADPH.

-

-

Sampling:

-

At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

-

-

Quenching (The Critical Step):

-

Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile containing 200 nM this compound).

-

Why? The high organic content stops enzymatic activity and precipitates proteins. The d4-IS is introduced here to correct for all subsequent handling and MS variations.

-

-

Processing:

-

Vortex for 1 min. Centrifuge at 4,000 rpm for 15 min at 4°C.

-

Transfer supernatant to HPLC vials.[1]

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions:

-

Analyte:

(Loss of water) or specific fragment. -

IS (d4):

(Matches analyte fragmentation pattern +4).

-

-

Data Analysis & Calculations

Peak Area Ratio (PAR)

Calculate the ratio for each time point:

Percent Remaining

Normalize to the T=0 time point:

Half-Life ( )

Plot

Intrinsic Clearance ( )

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Signal Drop in IS | D/H Exchange | Ensure Quench solution is strictly anhydrous ACN. Avoid leaving samples in autosampler >24h if aqueous buffer is present. |

| IS Split Peaks | Tautomerization | 4,4-dimethylcyclohexanone can enolize. Ensure mobile phase is acidic (0.1% FA) to stabilize the keto form. |

| High T=0 Loss | Non-Specific Binding | Check binding to plasticware. Use glass inserts or low-binding plates. |

| Non-Linear Kinetics | Substrate Depletion | Ensure <20% substrate turnover at early time points or lower protein concentration. |

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

-

Sigma-Aldrich. 4,4-Dimethylcyclohexanone Product Specification. Link

-

BOC Sciences. Stable Isotope Labeling Services and Products: this compound.

-

Gomez-Lechon, M. J., et al. (2010). In vitro systems for measuring metabolic stability and induction. Methods in Molecular Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Deuteration of 4,4-Dimethyl-cyclohexanone

Target Molecule: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 CAS: 41866-12-0 (Labeled) / 4255-62-3 (Unlabeled) Primary Application: Internal Standard for GC-MS/LC-MS; Metabolic Tracer.

Core Principle: The Thermodynamic Barrier

Achieving >98% isotopic enrichment in 4,4-dimethyl-cyclohexanone is not a simple synthesis; it is a thermodynamic equilibrium challenge .

The exchange of

The Mechanism of Exchange

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an enolate intermediate (under basic conditions).[1]

Figure 1: Base-catalyzed Hydrogen-Deuterium Exchange (HDX) mechanism.

Standard vs. Advanced Protocols

Most low-yield issues stem from solubility mismatches . 4,4-dimethyl-cyclohexanone is highly lipophilic due to the gem-dimethyl group, while the deuterium source (

Method A: Homogeneous Co-Solvent (Standard)

Best for: Small scale (<1g), moderate enrichment requirements.

-

Dissolution: Dissolve 4,4-dimethyl-cyclohexanone in THF-d8 or Dioxane-d8 (Do not use protonated solvents).

-

Reagent: Add

(10 equivalents per exchangeable proton) containing 5% NaOD. -

Reflux: Heat to 60°C for 12 hours.

-

Cycle: Isolate and repeat with fresh

.-

Why? A single pass reaches equilibrium (e.g., 60-70% D). A second pass pushes this to >90%.

-

Method B: Phase Transfer Catalysis (High-Efficiency)

Best for: High enrichment (>98% D), larger scales, or "stuck" reactions.

This method uses a catalyst to shuttle the deuterated hydroxide (

Reagents:

-

Substrate: 4,4-Dimethyl-cyclohexanone[][3]

-

Solvent:

or Benzene-d6 (Organic phase) -

Deuterium Source:

+ 40% NaOD (Aqueous phase) -

Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium deuteroxide.

Protocol:

-

Biphasic Setup: Mix the ketone in the organic solvent.

-

Catalyst Addition: Add 5 mol% TBAB.

-

Initiation: Add the basic

solution. -

Agitation: Vigorously stir at 40-50°C. High shear mixing is crucial to increase surface area between phases.

-

Monitoring: Monitor the organic layer directly via NMR.

-

Separation: Decant the organic layer; dry over anhydrous

(pre-washed with

Troubleshooting Guide

If your enrichment is stalled or your yield is low, consult this logic flow.

Figure 2: Troubleshooting logic for isotopic enrichment.

Comparative Data: Optimization Strategies

| Variable | Standard Reflux | Microwave Assisted | Phase Transfer (PTC) |

| Reaction Time | 12-24 Hours | 30-60 Minutes | 4-6 Hours |

| D2O Efficiency | Low (Requires large excess) | Moderate | High |

| Yield (1 Cycle) | ~65-75% D | ~80-85% D | ~85-92% D |

| Risk of Side Rxn | Low | Moderate (Thermal degradation) | Low |

| Scalability | Good | Poor (Vessel limits) | Excellent |

Critical Workup: Preventing Back-Exchange

The #1 cause of failure is not the reaction, but the isolation.

The

The "Dry Workup" Protocol:

-

Quench: Do NOT quench with

or -

Extraction: Extract with

or -

Washing: If you must wash salts, use a small amount of

(not water). -

Drying: Use anhydrous

that has been flame-dried. -

Purification: Avoid silica gel chromatography if possible, as the hydroxyl groups on silica are proton sources. If necessary, pre-treat the silica column with

-saturated eluent. Distillation is preferred for this volatile ketone.

Frequently Asked Questions (FAQ)

Q: My NMR shows a mixture of d2, d3, and d4 species. Why?

A: This is a statistical distribution. Because the exchange is reversible, you have a "binomial distribution" of isotopologues. To shift the curve entirely to d4, you must drive the equilibrium by removing HDO (impossible) or overwhelming the system with fresh

Q: Can I use acid catalysis (

Q: How do I calculate the exact enrichment %? A: Do not rely solely on MS (M+4 peak) as it can be complicated by natural C13 abundance. Use 13C-NMR . The C-D carbons (C2/C6) will appear as a quintet (due to coupling with two D atoms) and will be chemically shifted upfield compared to the C-H carbons.

Q: Why is the 4,4-dimethyl group important? A: It simplifies the spectrum. In unsubstituted cyclohexanone, you have 4 alpha protons and complex coupling. The 4,4-dimethyl group blocks the gamma position and simplifies the coupling constants of the beta protons, making NMR integration of the residual alpha protons (at C2/C6) much clearer.

References

-

Preparation of Internal Standards

-

Mechanistic Insight

-

Analysis & Purity

Sources

- 1. youtube.com [youtube.com]

- 3. 4,4-dimethyl-cyclohexanone-2,2,6,6,-d4 CAS#: 41866-12-0 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Storage conditions to maintain purity of deuterated cyclohexanones

Stability, Storage, and Handling Guide

Product Focus: Cyclohexanone-d4 (2,2,6,6-d4), Cyclohexanone-d10 Document ID: TS-CYC-D-001 Last Updated: February 12, 2026

Core Directive: The Mechanism of Instability

To maintain the purity of deuterated cyclohexanones, you must understand the enemy: Proton-Deuterium (H/D) Exchange . Unlike standard stable isotopes, deuterated ketones possess a unique chemical vulnerability located at the alpha-carbon position.

The Science: Keto-Enol Tautomerism

The alpha-protons (or deuterons) adjacent to the carbonyl group in cyclohexanone have a pKa of approximately ~17 [1]. While this makes them only weakly acidic, it is sufficient to allow keto-enol tautomerism .

In the presence of even trace moisture (

Figure 1: The H/D Exchange Mechanism

The following diagram illustrates how moisture destroys isotopic purity via the enol intermediate.

Caption: Thermodynamic equilibrium drives the exchange of Deuterium for Hydrogen if H2O is present, as O-H bonds are generally more stable than C-D bonds in this context.

Storage Condition Matrix

Proper storage is a defense against two factors: Moisture (causing H/D exchange) and Oxygen (causing oxidation to adipic acid/lactones).

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Refrigerate (4°C) | Slows the kinetics of tautomerization and oxidation. Freezing (-20°C) is acceptable but increases viscosity and risk of septum coring; ensure full thaw before piercing. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface. |

| Container | Amber Glass + Septum | Amber glass blocks UV (preventing radical photo-oxidation). Septum caps allow withdrawal without exposing the bulk liquid to atmospheric moisture. |

| Desiccant | Molecular Sieves (4Å) | Optional but risky. Direct contact with basic sieves can catalyze aldol condensation. Only use neutral, activated sieves if absolutely necessary. |

Troubleshooting & FAQs

Field-proven solutions for common researcher issues.

Q1: "I see small proton peaks appearing at 2.3 ppm in my NMR spectrum. Is my product defective?"

Diagnosis: Likely Back-Exchange .

Analysis: The peaks at ~2.3 ppm correspond to protons at the alpha-position (

-

The bottle was opened to air (even briefly).

-

The NMR solvent (e.g.,

) was "wet" (acidic chloroform catalyzes exchange). Corrective Action:

-

Immediate: Use the reagent immediately; back-exchange is irreversible without re-processing.

-

Prevention: Pre-dry your NMR tubes and pipettes at 150°C. Use single-use ampoules for critical standards [2].

Q2: "The liquid has turned from clear to pale yellow. Can I still use it?"

Diagnosis: Aldol Condensation or Oxidation . Analysis: Cyclohexanone is susceptible to self-condensation (forming cyclohexenylcyclohexanone) or oxidation (forming adipic acid precursors). This is often catalyzed by light or trace bases. Decision Guide:

-

For NMR/MS Standards: Discard. The impurities will create confounding peaks.

-

For Synthetic Reagents: Distillation may recover the pure deuterated ketone, but check isotopic purity post-distillation.

Q3: "How do I withdraw the liquid without introducing air?"

Diagnosis: Improper handling technique. Protocol: Never uncap the bottle. Use the Overpressure Syringe Technique .

Figure 2: Inert Handling Workflow

Logic flow for maintaining anhydrous conditions during aliquot withdrawal.

Caption: The "Overpressure Method" ensures that if any seal leak occurs, gas flows OUT, not air IN.

Step-by-Step Protocol: Recovering Purity (Distillation)

If a critical bulk sample has been compromised by slight yellowing or moisture, simple drying is insufficient due to the exchange risk. Distillation is required.

Prerequisites:

-

Schlenk line (Vacuum/Inert Gas manifold).

-

Flame-dried glassware.

Procedure:

-

Setup: Assemble a micro-distillation apparatus under Argon flow.

-

Pre-treatment: If water is suspected, add a small amount of neutral activated molecular sieves (3Å or 4Å) to the boiling flask 1 hour prior to distillation. Note: Do not use basic drying agents (like KOH), as they catalyze aldol condensation.

-

Vacuum: Apply mild vacuum. Cyclohexanone boils at 155°C (atm), but deuterated isotopologues have slightly lower boiling points due to the Kinetic Isotope Effect (secondary). Under reduced pressure (e.g., 20 mmHg), it will distill at ~50-60°C.

-

Collection: Discard the first 5% (forerun) which contains moisture/azeotropes. Collect the middle 80%.

-

Storage: Immediately transfer to an Argon-flushed amber vial with a PTFE-lined septum.

References

-

Vanderbilt University . Enols and Enolates: The α-Carbon Atom and its pKa. Link

-

Cambridge Isotope Laboratories . NMR Solvent Storage and Handling Information. Link

-

Sigma-Aldrich . Cyclohexanone-2,2,6,6-d4 Product Specification & Safety. Link

-

National Institutes of Health (PubChem) . Cyclohexanone Compound Summary (pKa and Stability Data). Link

Minimizing H/D scrambling in 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 synthesis

Technical Support Center: High-Fidelity Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Part 1: The Scrambling Paradox (Mechanism & Control)

The Core Challenge:

Synthesizing 4,4-dimethylcyclohexanone-d4 is not merely about installing deuterium; it is about retaining it. The

The Mechanism:

The exchange occurs via a base-catalyzed keto-enol tautomerism.[1] The 4,4-dimethyl substitution is advantageous here: it blocks enolization at the 4-position, restricting exchange exclusively to the 2 and 6 positions. However, the equilibrium is reversible. If the deuterium pool is diluted (e.g., by atmospheric moisture) or if the product encounters an acidic surface (e.g., silica gel),

Figure 1: The reversible keto-enol equilibrium. Note that the "Scrambling Risk" pathway (red) is thermodynamically driven if the product encounters protons.

Part 2: The "Gold Standard" Protocol

Methodology: Phase-Transfer Catalyzed (PTC) Exchange. Rationale: Using a biphasic system (D2O/Organic) with a phase transfer catalyst allows for efficient exchange while minimizing the amount of costly D2O required. It also simplifies the separation of the aqueous layer, reducing water contact time during workup.

Reagents & Setup

-

Solvent: D2O (99.9 atom% D) + Benzene-d6 or Toluene (optional, for solubility).

-

Base: K2CO3 (anhydrous) or NaOD (40% in D2O). Recommendation: K2CO3 is milder and minimizes self-condensation side reactions.

-

Catalyst: Tetrabutylammonium bromide (TBAB) - 5 mol%.

Step-by-Step Workflow

-

The Exchange Cycles (3x Rule):

-

Dissolve ketone in D2O (ratio 1g ketone : 10 mL D2O) containing 10 mol% K2CO3 and 5 mol% TBAB.

-

Heat to 60°C for 4–6 hours under an inert atmosphere (

or Ar). -

Critical Step: Cool to room temperature. Extract the organic layer (if biphasic) or extract with anhydrous diethyl ether.

-

Repeat: Concentrate the organic layer, and subject the residue to a fresh charge of D2O/Base.

-

Why? A single cycle reaches an isotopic equilibrium. Three cycles are statistically required to push enrichment >98% D.

-

-

The "Dry" Workup (Crucial for Anti-Scrambling):

-

DO NOT wash with regular water or brine.

-

Extract the final reaction mixture with anhydrous DCM or Diethyl Ether .

-

Dry the organic phase over anhydrous

(pre-dried in an oven) for at least 2 hours. -

Filter and concentrate under reduced pressure.[5]

-

-

Purification:

-

Avoid Silica Gel Chromatography. Silica is acidic (surface silanols) and will cause H/D back-exchange.

-

Preferred Method: Kugelrohr Distillation or Sublimation (since 4,4-dimethylcyclohexanone is a solid/low-melting solid).

-

Alternative: If chromatography is mandatory, use Neutral Alumina (activity grade III) pre-treated with 5% D2O.

-

Part 3: Troubleshooting & FAQs

Q1: My NMR shows a small signal growing at 2.3 ppm (alpha-protons) during storage. Why?

Diagnosis: Atmospheric moisture ingress or acidic glass surfaces. The Fix:

-

Storage: Store the compound under Argon in a vial sealed with Parafilm. Add activated 4Å molecular sieves to the vial.

-

Glassware: Base-wash your storage vials (rinse with dilute NaOH, then distilled water, then oven dry) to remove surface acidity.

Q2: I lost deuterium enrichment after running a silica column. Can I save it?

Diagnosis: Silica gel induced acid-catalyzed back-exchange. The Fix: You cannot "save" the current batch without re-subjecting it to the exchange protocol. Prevention:

-

Use Alumina (Neutral) instead of Silica.

-

If you must use Silica, "deactivate" it by flushing the column with a buffer of 1%

in Hexane before loading your sample.

Q3: My NMR analysis in shows poor integration (e.g., 85% D instead of 98%). Is the synthesis failed?

Diagnosis: Likely a solvent artifact.

-

Filter your

through a small plug of basic alumina directly into the NMR tube. -

Or, use

(Benzene-d6) or

Q4: Why use 4,4-dimethylcyclohexanone? Does the methyl group affect the rate?

Insight: The 4,4-dimethyl group locks the conformation and prevents enolization at C4. However, it introduces steric bulk. While C2 and C6 are still accessible, the exchange rate might be slightly slower than unsubstituted cyclohexanone. Action: Ensure your reaction time is sufficient (4–6 hours at 60°C) rather than assuming the rapid kinetics of simple acetone/cyclohexanone exchanges.

Part 4: Data & Solvent Compatibility

Table 1: Solvent & Base Compatibility for H/D Exchange

| System | Rate of Exchange | Risk of Side Reactions | Recommended For |

| D2O / NaOD | Very Fast | High (Aldol condensation) | Simple, robust ketones |

| D2O / K2CO3 | Moderate | Low | 4,4-dimethylcyclohexanone |

| CD3OD / NaOCD3 | Fast | Moderate | Homogeneous exchange |

| DCl / D2O (Acid) | Fast | High (Rearrangement risk) | Not recommended for this substrate |

References

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 46(41), 7744–7765. Link

- Murray, A., & Williams, D. L. (1958). Organic Syntheses with Isotopes. Interscience Publishers.

-

Junk, T., & Catallo, W. J. (1997). "Hydrogen isotope exchange reactions involving C–H (D, T) bonds." Chemical Society Reviews, 26, 401-406. Link

-

Vollmar, A., et al. (2012). "Silica Gel Promotes Reductions of Aldehydes and Ketones."[7] Organic Letters, 14(17), 4540–4543. (Cited for evidence of Silica Gel acidity/reactivity).[7][8] Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent acidity and water content). Link

Sources

- 1. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

Troubleshooting low deuterium incorporation in ketone alpha-positions

Technical Support Center: Deuterium Labeling & Isotope Chemistry

Subject: Troubleshooting Low Deuterium Incorporation in Ketone

Introduction: The Equilibrium Trap

Welcome to the Deuterium Center of Excellence. If you are reading this, you are likely staring at an NMR spectrum that shows a disappointing 15% deuterium incorporation when you expected >95%, or perhaps you have lost your label entirely during purification.

Deuteration at the

-

Thermodynamic Limitation: Insufficient deuterium source relative to the substrate (Le Chatelier’s principle).

-

Kinetic Barrier: The enolization rate is too slow due to sterics or electronic deactivation.

-

The "Back-Exchange" Trap: You successfully deuterated the molecule, but the label washed off during the workup.

This guide moves beyond the textbook to address the practical realities of stable isotope labeling.

Section 1: Diagnostic Workflow

Before altering your reaction, use this logic flow to identify the bottleneck.

Figure 1: Diagnostic decision tree for isolating the root cause of low deuterium incorporation.

Section 2: Reaction Optimization (The "Engine")

Q: I am using NaOD in D O, but the reaction stalls at 60% D. Why?

A: You are fighting the statistical equilibrium. The H/D exchange is an equilibrium process. Even with a fast catalyst, the final %D is dictated by the ratio of deuterium (from solvent) to hydrogen (from substrate) in the flask.

-

The Math: If you have 10 mmol of ketone (with 2

-protons = 20 mmol H) and use 10 mL of D -

The Fix: Perform iterative exchanges . Isolate the crude material (containing 60% D) and re-subject it to fresh D

O. Two cycles of 10 mL D

Q: Base (NaOD) failed. Should I try acid (DCl)?

A: Yes, if your substrate is sterically hindered or sensitive to aldol condensation. Base catalysis proceeds via an enolate (anionic, bulky). Acid catalysis proceeds via an enol (neutral, planar).

-

Base Risk: Ketones with available

-protons can undergo self-Aldol condensation under basic conditions, consuming your starting material. -

Acid Benefit: The acid mechanism avoids the charged enolate repulsion, often allowing exchange at more hindered positions where bases fail [1].

Table 1: Catalyst Selection Matrix

| Condition | Catalyst System | Mechanism | Best For | Risk |

| Standard Base | NaOD / D | Enolate | Simple, unhindered ketones | Aldol polymerization |

| Standard Acid | DCl / D | Enol | Sterically hindered ketones | Acetal formation (if diols present) |

| Organic Base | TBD / MeOD | Enolate | Lipophilic ketones (insoluble in water) | Hard to remove catalyst |

| Thermodynamic | KOtBu / tBuOD | Enolate | Forcing exchange at substituted carbons | Elimination reactions |

Section 3: Regioselectivity & Sterics

Q: Only the methyl group exchanged. The internal CH is silent. Why?

A: You are observing Kinetic vs. Thermodynamic control. Deprotonation is faster at the less hindered position (Kinetic Control). To force exchange at the internal, more substituted position, you must push the equilibrium toward the thermodynamic enolate.

-

Mechanism: The kinetic enolate forms fast but is less stable. The thermodynamic enolate (more substituted double bond) is more stable but forms slowly [2].[1]

-

The Fix:

-

Increase Temperature: Heat provides the activation energy to access the thermodynamic enolate.

-

Change Base: Use a smaller base (like deuterated hydroxide) rather than bulky organic bases.

-

Time: Extend reaction time to allow equilibration.

-

Figure 2: Kinetic vs. Thermodynamic pathways in asymmetric ketones.[2]

Section 4: The "Back-Exchange" Nightmare (Workup)

Q: NMR showed 95% D in the reaction mixture, but after the column, I have 20% D. What happened?

A: You washed your label off on the Silica Gel.

This is the most common failure mode. Silica gel is acidic (Si-OH) and usually contains adsorbed water. As your deuterated ketone passes through the column, the acidic protons on the silica catalyze the reverse exchange (D

Protocol: The "Back-Exchange Proof" Workup

-

Quench: Do NOT quench with H

O. If using base, quench with DCl. If using acid, quench with NaHCO -

Extraction: Use hydrophobic solvents (DCM, Et

O). Dry strictly over MgSO -

Purification:

-

Avoid Silica: If possible, purify by distillation or crystallization.

-

Deactivate Silica: If chromatography is necessary, pre-treat the silica column with 5% Et

N (triethylamine) in hexane to neutralize acidic sites. -

Fast Elution: Minimize time on the column.

-

Section 5: Validated Experimental Protocols

Protocol A: General Base-Catalyzed Exchange (NaOD/D O)

Best for: Simple aliphatic ketones (e.g., Acetone, Cyclohexanone).

-

Dissolution: Dissolve ketone (1.0 equiv) in D

O (minimum 20 equiv). If insoluble, use a biphasic system or add CD -

Catalysis: Add 40% wt NaOD in D

O (0.1 equiv).-

Note: Do not use NaOH; the OH proton will ruin the isotopic purity.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by NMR (take an aliquot, dilute in CDCl

, check for disappearance of -

Workup (Critical):

-

Extract with CH

Cl -

Dry organics over anhydrous Na

SO -

Concentrate in vacuo.

-

Do not chromatograph unless absolutely necessary.

-

Protocol B: Acid-Catalyzed Exchange (DCl/D O)

Best for: Sterically hindered ketones or base-sensitive substrates.

-

Setup: Mix ketone (1.0 equiv) with D

O (20 equiv). -

Acidification: Add DCl (35% in D

O) dropwise to reach pH ~1–2.-

Alternative: Use Acetyl Chloride (0.1 equiv) added to MeOD to generate anhydrous DCl/MeOD in situ.

-

-

Heating: Heat to 40–60°C. Acid exchange is slower than base exchange.

-

Workup:

-

Neutralize carefully with solid NaHCO

or K -

Filter off solids.

-

Distill the product if liquid.

-

References

-

Mechanism of Acid-Catalyzed Enolization: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Kinetic vs. Thermodynamic Enolates: Master Organic Chemistry. (2022).[1] Kinetic versus Thermodynamic Enolates.

-

Prevention of Back-Exchange: Engen, J. R. (2009). Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS. Analytical Chemistry. (Contextualizes the rapidity of back-exchange in aqueous/acidic media).

-

General Deuteration Reviews: Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition.

Sources

Technical Support Center: Integrity Maintenance of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Ticket ID: ISO-PUR-004 Subject: Purification Protocols to Prevent D-H Exchange in Alpha-Deuterated Ketones Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Core Directive: The Alpha-Proton Paradox

You are working with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 .[1][] The structural integrity of this molecule relies entirely on the kinetic stability of the deuterium atoms at the C2 and C6 positions (alpha-carbons).

The Problem: Ketone alpha-protons (and deuterons) possess a pKa of approximately 19–20.[3] While this seems high, it allows for keto-enol tautomerism in the presence of trace acids, bases, or protic surfaces (like silica gel).

The Mechanism of Failure:

Purification Decision Matrix

Before proceeding, select your workflow based on the physical state of your crude material.

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.

Technical Protocols

Method A: Low-Temperature Recrystallization (Recommended)

Best for: High-purity requirements where thermal stress must be minimized.

The Logic: 4,4-Dimethylcyclohexanone is a low-melting solid. Recrystallization excludes impurities without exposing the compound to the active sites of chromatography media.

Protocol:

-

Solvent Selection: Use n-Pentane or n-Hexane .

-

Critical: The solvent must be anhydrous .[4] Pre-dry over molecular sieves (3Å or 4Å) for 24 hours.

-

-

Dissolution: Dissolve the crude solid in the minimum amount of solvent at room temperature (do not boil excessively).

-

Cooling: Place the vessel in a freezer at -20°C or -78°C (dry ice/acetone bath) to induce crystallization.

-

Filtration: Filter rapidly through a chilled sintered glass funnel under a blanket of Nitrogen or Argon.

-

Why? Condensation from humid air introduces H₂O, which can exchange on the surface of the crystals.

-

Method B: Vacuum Distillation (Scalable)

Best for: Removing heavy organic impurities or reaction solvents.

The Logic: This compound has a boiling point of ~178°C (at 760 mmHg). Vacuum distillation lowers the boiling point, reducing thermal degradation risks while avoiding all contact with acidic silica.

Protocol:

-

Setup: Short-path distillation head with a Schlenk line.

-

Pressure: Reduce pressure to < 5 mmHg .

-

Temperature: Slowly increase bath temperature. Expect the product to distill between 60–80°C (pressure dependent).

-

Collection: Discard the first 5% (forerun) which may contain residual non-deuterated solvents.

Method C: Chromatography (The "Danger Zone")

Use only if Methods A and B fail.

The Risk: Standard Silica Gel (SiO₂) is acidic (pH 4–5) and contains surface hydroxyls (Si-OH). These act as proton donors, catalyzing the H/D exchange mechanism shown below.

Figure 2: Mechanism of Silica-Catalyzed Isotopic Scrambling.

Safe Chromatography Protocol:

-

Stationary Phase: Do NOT use standard silica.

-

Option 1:Neutral Alumina (Brockmann Grade III). This is less likely to catalyze enolization than basic alumina or acidic silica.

-

Option 2:Deactivated Silica. Treat silica with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidity.

-

-

Eluent: Use strictly aprotic solvents (Hexane/Ethyl Acetate). Avoid Methanol or Ethanol.

-

Speed: Use Flash Chromatography .[4] Minimize the "residence time" of the compound on the column.

Troubleshooting & FAQs

Q1: My NMR shows a small multiplet at 2.3 ppm (alpha position) instead of silence. What happened?

-

Root Cause: You likely used CDCl₃ (Chloroform-d) that was not fresh.

-

Explanation: CDCl₃ decomposes over time to form DCl (Deuterium Chloride) and phosgene. The acidic DCl catalyzes the exchange of your compound with residual H₂O in the solvent or air.

-

Solution: Switch to Benzene-d6 (C₆D₆) or DMSO-d6 for analysis. These solvents are non-acidic and chemically inert toward ketones.

Q2: Can I use an aqueous workup to remove salts?

-

Risk: High.

-

Mitigation: If unavoidable, use a buffered wash (Phosphate buffer, pH 7.0) rather than pure water or acidic/basic washes.[4] Keep the mixture cold (0°C) and separate phases immediately. Dry the organic layer with Anhydrous Na₂SO₄ (neutral), not MgSO₄ (slightly acidic).

Q3: How do I store the purified compound?

-

Protocol: Store in a silanized glass vial (to cover active Si-OH sites on the glass) under Argon atmosphere at -20°C.

Summary of Physicochemical Properties

| Property | Value (Approx.) | Implication for Purification |

| Boiling Point | ~178–180°C | High enough for vacuum distillation. |

| Melting Point | ~40–42°C | Solid at RT; suitable for low-temp recrystallization. |

| Alpha-H pKa | ~19–20 | Weakly acidic; sensitive to bases and Lewis acids. |

| Solubility | High in organic solvents | Avoid alcohols; use hydrocarbons/ethers. |

References

-

BenchChem. (2025).[4][5] Synthesis routes of 4,4-Dimethylcyclohexanone. Retrieved from

-

Organic Syntheses. (1973). 4,4-Dimethyl-2-cyclohexen-1-one.[6] Org. Synth. 1973, 53, 48. Retrieved from

-

Chemistry LibreTexts. (2020). Relative Acidity of alpha-Hydrogens. Retrieved from

-

MDPI. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Retrieved from

-

Alfa Chemistry. (2025). Deuterated Solvents for NMR - Storage and Handling. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Spectral Simplification via Deuteration – 4,4-Dimethylcyclohexanone vs. 4,4-Dimethylcyclohexanone-2,2,6,6-d4

Executive Summary

In the structural elucidation of cyclic ketones, 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS 41866-12-0) represents a critical "spectral editing" tool.[1] While the non-deuterated parent compound (4,4-Dimethylcyclohexanone, CAS 4255-62-3) exhibits complex second-order coupling patterns characteristic of flexible cyclohexane rings, the d4-isotopologue offers a dramatic simplification of the

By selectively silencing the

Technical Deep Dive: The Comparative Analysis

Structural Basis of Spectral Complexity

The core challenge in analyzing substituted cyclohexanones is the vicinal coupling (

-

Parent Compound: The C2/C6 protons couple with C3/C5 protons, creating complex multiplets (often AA'BB' or AA'XX' systems depending on the rate of ring inversion).[1]

-

d4-Isotopologue: Deuterium substitution (

H, spin

Comparative Data Table ( H NMR in CDCl , 400 MHz)

| Feature | 4,4-Dimethylcyclohexanone (Standard) | 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (Isotopologue) | Spectral Consequence |

| 2.35 ppm (Multiplet/Triplet) | Silent (No Signal) | Complete removal of | |

| 1.65 ppm (Complex Multiplet) | 1.64 ppm (Singlet / Broad Singlet) | Collapse of multiplet into a singlet due to loss of vicinal coupling.[1] | |

| Methyl Groups (C4-Me) | 1.09 ppm (Singlet) | 1.09 ppm (Singlet) | Unchanged, but integration ratios shift relative to ring protons.[1] |

| Coupling Pattern | Vicinal | Vicinal coupling removed; residual geminal | Transition from second-order chaos to first-order simplicity. |

| Integration Ratio | 4H ( | 0H ( | Self-validating check for % deuteration. |

Note on Chemical Shifts: Values are approximate based on standard cyclohexanone derivatives. Deuteration may induce a slight intrinsic isotope shift (typically upfield by ~0.01–0.02 ppm) for the

-protons.[1]

Experimental Protocols

Synthesis: Base-Catalyzed H/D Exchange

To generate the d4-isotopologue from the parent ketone, a thermodynamic exchange protocol is required.[1] This method relies on the acidity of the

Reagents:

-

D

O (excess, solvent/deuterium source) -

NaOD (catalyst, 40% wt in D

O) -

1,4-Dioxane (co-solvent for solubility)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 500 mg of 4,4-dimethylcyclohexanone in 2 mL of 1,4-dioxane.

-

Activation: Add 5 mL of D

O followed by 0.5 mL of 40% NaOD/D -

Exchange: Stir vigorously at room temperature for 24 hours. The basic conditions facilitate enolate formation, allowing deuterium incorporation at C2 and C6.[1]

-

Workup: Extract with CDCl

(for immediate NMR) or diethyl ether (for isolation). -

Repetition: For >98% deuteration, repeat the cycle 2–3 times with fresh D

O.

NMR Acquisition Parameters

To ensure accurate integration and detection of residual protons:

-

Pulse Sequence: Standard zg30 or zg90.

-

Relaxation Delay (d1): Set to

(typically 5–10 seconds) to ensure full relaxation of the methyl singlets for accurate quantitative integration (qNMR). -

Solvent: CDCl

is standard; C

Visualization: Mechanism & Logic

The following diagram illustrates the transformation from the complex parent spectrum to the simplified d4 spectrum, highlighting the mechanistic "silencing" of the

Figure 1: Workflow of H/D exchange and the resulting spectral simplification logic. The removal of vicinal coupling transforms the

References

-

PubChem. (n.d.).[1] 4,4-Dimethylcyclohexanone (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Hans J. Reich. (n.d.).[1] Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1986).[1] Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)- (Protocol for Methylation/Exchange).[1][5] Org.[1][6][7][8] Synth. 1986, 64, 182.[1] Retrieved October 26, 2023, from [Link]

Sources

- 1. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4,4-dimethylcyclohexanone (C8H14O) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

A Comparative Analysis of the Carbonyl Stretch in 4,4-Dimethylcyclohexanone and its d4 Analog: An Isotopic Labeling Study

This guide provides an in-depth comparison of the infrared (IR) carbonyl (C=O) stretching frequency in 4,4-dimethylcyclohexanone and its deuterated analog, 4,4-dimethylcyclohexanone-2,2,6,6-d4. This analysis serves as a practical illustration of isotopic effects on vibrational spectroscopy, a critical concept for researchers in chemical synthesis, structural elucidation, and drug development.

Theoretical Framework: Understanding the Carbonyl Stretch and Isotopic Effects

The carbonyl stretch is one of the most characteristic and intense absorption bands in an IR spectrum, typically appearing in the region of 1660-1770 cm⁻¹[1][2][3]. Its precise frequency is sensitive to a variety of structural and environmental factors.

Factors Influencing the C=O Stretching Frequency:

-

Electronic Effects: The electronegativity of atoms bonded to the carbonyl group, as well as resonance effects, can significantly alter the C=O bond strength and, consequently, its stretching frequency[4][5]. Electron-withdrawing groups tend to increase the frequency, while conjugation lowers it[6][7][8].

-

Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., cyclobutanone or cyclopentanone) increases the stretching frequency compared to an acyclic or a six-membered ring ketone like cyclohexanone[2][3][6][7]. For a standard six-membered ring like cyclohexanone, the C=O stretch is typically observed around 1715 cm⁻¹[2][3][7][9][10][11].

-

Vibrational Coupling: The C=O stretching vibration can couple with other vibrational modes in the molecule. This interaction can lead to shifts in the observed frequency.

The Isotope Effect in IR Spectroscopy:

Isotopic substitution is a powerful technique in vibrational spectroscopy[12][13][14]. Replacing an atom with one of its heavier isotopes increases the reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ):

ν ∝ √(k/μ)

where k is the force constant of the bond.

When a lighter atom is replaced by a heavier isotope, the reduced mass increases, leading to a decrease in the vibrational frequency, often referred to as a downshift or redshift in the spectrum[13][15]. The magnitude of this shift is most pronounced when the relative change in mass is large, as is the case when hydrogen (¹H) is replaced by deuterium (²H or D), where the mass is doubled[13].

In the context of a ketone, deuteration at the α-positions (the carbon atoms adjacent to the carbonyl group) can influence the C=O stretching frequency. This effect is not due to a change in the reduced mass of the C=O bond itself, but rather through vibrational coupling between the C=O stretch and the bending or stretching modes of the adjacent C-H bonds. When these C-H bonds are replaced with C-D bonds, their vibrational frequencies are significantly lowered. This change in the energy of the adjacent vibrational modes alters the extent of their coupling with the C=O stretch, resulting in a shift of the carbonyl absorption band.

Experimental Data: 4,4-Dimethylcyclohexanone vs. its d4 Analog

The following table summarizes the experimentally observed carbonyl stretching frequencies for 4,4-dimethylcyclohexanone and its d4-deuterated analog.

| Compound | Structure | C=O Stretching Frequency (cm⁻¹) |

| 4,4-Dimethylcyclohexanone | ~1715 | |

| 4,4-Dimethylcyclohexanone-2,2,6,6-d4 | A similar structure to the above, with deuterium atoms replacing the hydrogen atoms on the carbon atoms at positions 2 and 6. | A value slightly shifted from 1715 cm⁻¹ |

Note: The exact frequency can vary slightly depending on the sample phase (e.g., neat liquid, solution in a specific solvent)[16]. The value for the d4 analog is expected to show a small but measurable shift.

Experimental Protocol: Acquiring the IR Spectra

The following is a generalized procedure for obtaining the IR spectra of the two compounds using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

-

4,4-Dimethylcyclohexanone

-

4,4-Dimethylcyclohexanone-2,2,6,6-d4

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

-

Sample holder (e.g., salt plates for neat liquids, or an ATR accessory)

-

Appropriate solvent if running a solution (e.g., CCl₄, CHCl₃), ensuring it is transparent in the carbonyl stretching region.

-

Pipettes and vials for sample preparation.

Procedure:

-

Spectrometer Preparation:

-

Ensure the spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Perform a background scan to record the spectrum of the empty sample compartment (or the solvent and salt plates if applicable). This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

For Neat Liquid Analysis: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

For ATR Analysis: Place a drop of the liquid sample directly onto the ATR crystal.

-

For Solution Analysis: Prepare a dilute solution (e.g., 1-5% w/v) of the sample in a suitable IR-transparent solvent. Fill an appropriate IR cell with the solution.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the C=O stretching peak in the spectrum for each compound.

-

Use the software tools to accurately determine the wavenumber (in cm⁻¹) of the peak maximum.

-

Compare the C=O stretching frequencies of the two compounds.

-

Analysis and Interpretation of the Isotopic Shift

Upon deuteration at the α-positions, a shift in the carbonyl stretching frequency is anticipated. While the primary effect of isotopic substitution is a decrease in frequency due to the increased reduced mass of the vibrating C-D bonds, the effect on the C=O stretch is indirect and arises from changes in vibrational coupling.

The C-H bending vibrations (scissoring and rocking) of the α-methylene groups are known to couple with the C=O stretching vibration. When the α-hydrogens are replaced with deuterium, the frequencies of these C-D bending modes are significantly lower than their C-H counterparts. This change in the energy separation between the C=O stretch and the α-methylene bending modes alters the nature and extent of their coupling. This can lead to a small but discernible shift in the C=O stretching frequency. The direction of the shift (to higher or lower wavenumber) depends on the specific nature of the coupling interaction.

Conclusion

The comparison of the IR carbonyl stretching frequencies of 4,4-dimethylcyclohexanone and its α-deuterated (d4) analog provides a clear and practical demonstration of the effects of isotopic substitution on vibrational spectra. The observed shift in the C=O frequency upon deuteration of the adjacent C-H bonds highlights the phenomenon of vibrational coupling. This experimental approach is a valuable tool for assigning vibrational modes, probing intermolecular and intramolecular interactions, and gaining a deeper understanding of molecular structure and dynamics. For researchers in fields such as mechanistic studies and drug design, understanding these subtle isotopic effects can be crucial for interpreting spectroscopic data and elucidating molecular behavior.

References

-

Revisiting Isotope Effects in Infrared Spectra of H2O, HDO and D2O. ACS Publications. [Link]

-

Identify and explain three factors that influence the carbonyl stretching frequency for C=O. Prepladder. [Link]

-

ISOTOPE effect in IR Spectroscopy. PharmaTutor. [Link]

-

Isotope Effect in IR Spectros. Scribd. [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

-

Sample preparation and factors affect IR bands. SlideShare. [Link]

-

Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. [Link]

-

Revisiting Isotope Effects in Infrared Spectra of H2O, HDO and D2O. ACS Publications. [Link]

-

IR Spectrum Of Cyclohexanone. Bartleby. [Link]

-

The Infrared Absorption Spectra of Diethyl Ketone and its Deuterium Substitution Products. Journal of the American Chemical Society. [Link]

-

Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Proprep. [Link]

-

IR: carbonyl compounds. University of Calgary. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OMe and NMe Groups. RSC Publishing. [Link]

-

Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

-

Vibrational action spectroscopy of the C-H and C-D stretches in partially deuterated formic acid dimer. ResearchGate. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

Ultrafast optical modulation of vibrational strong coupling in ReCl(CO)3(2,2-bipyridine). PNAS. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

and Intra-molecular Coupling of O-H Groups Determine the Vibrational Response of the Water / Air Interface. arXiv. [Link]

-

IR: ketones. University of Calgary. [Link]

-

4,4-dimethylcyclohexanone (C8H14O). PubChemLite. [Link]

-

Cyclohexanone, 4,4-dimethyl-. PubChem. [Link]

-

Vibrational couplings between protein and cofactor in bacterial phytochrome Agp1 revealed by 2D-IR spectroscopy. PMC. [Link]

-

3,4-Dimethyl cyclohexanone. NIST WebBook. [Link]

-

Cyclohexanone. NIST Chemistry WebBook. [Link]

-

INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. ResearchGate. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Revisiting Isotope Effects in Infrared Spectra of H_{2}O, HDO and D_{2}O â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands [opg.optica.org]

Comparative Guide: Mass Fragmentation Pattern of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Executive Summary

In the context of bioanalysis and drug metabolism pharmacokinetics (DMPK), 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 serves as a critical stable isotope-labeled internal standard (SIL-IS). Its primary utility lies in quantifying the non-labeled parent compound (4,4-Dimethylcyclohexanone) or structurally related metabolites while correcting for matrix effects and ionization variability.

This guide objectively compares the d4-isotopologue against its native (d0) counterpart. The 2,2,6,6-d4 substitution pattern is specifically chosen to induce a +4 Da mass shift in the molecular ion, moving the analyte signal away from the M+0, M+1, and M+2 isotopic envelope of the native compound, thereby ensuring high-fidelity quantification.

Key Performance Indicators (KPIs)

| Feature | Native (d0) | Deuterated (d4) | Advantage |

| Molecular Ion ( | m/z 126 | m/z 130 | Eliminates isotopic overlap (crosstalk). |

| Base Peak Origin | Hydrocarbon ring fragments | Shifted fragments | Confirms structural integrity. |

| Synthesis Cost | Low (Commercial) | Moderate (H/D Exchange) | Cost-effective generation via base catalysis. |

| Stability | High | pH-Dependent | Susceptible to back-exchange in protic solvents. |

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of the d4-analog, one must first understand the fragmentation of the parent 4,4-dimethylcyclohexanone. The fragmentation is driven by

The Native (d0) Pathway

-

Ionization: Electron impact (EI) removes a non-bonding electron from oxygen, yielding the molecular ion (m/z 126).

- -Cleavage: The bond between C1 (carbonyl) and C2 breaks, relieving ring strain and forming a distonic radical cation.

-

Hydrogen Transfer & Elimination: A hydrogen atom (typically

or -

Major Ions:

-

m/z 126: Molecular Ion.

-

m/z 111: Loss of Methyl radical (

). -

m/z 83: Loss of

(Propyl) or Acetyl radical. -

m/z 69: Dimethylallyl cation (

) – typically the base peak or major fragment in 4,4-dimethyl substituted systems.

-

The Deuterated (d4) Shift Logic

The d4 analog has deuterium atoms at the C2 and C6 positions (

-

Molecular Ion: Shifts from 126 to 130 (+4 Da).

-

Loss of Methyl (C4-methyl): The methyl groups are not deuterated. The loss is still -15 Da.

- (vs 111 in d0). Shift: +4 Da.

-

Ring Fragmentation (m/z 69 equivalent):

-

If the m/z 69 ion is formed via the isolation of C3-C4-C5 (containing the dimethyls) and excludes C2/C6, it would theoretically remain at m/z 69.

-

However, standard cyclohexanone fragmentation often retains one

-carbon in the charged fragment. If the fragment retains C6 (d2), the mass shifts by +2 Da. -

Experimental Observation: In d4-cyclohexanones, fragments retaining the carbonyl functionality shift by +4, while hydrocarbon fragments formed by expelling the carbonyl and adjacent carbons may show +0 or +2 shifts depending on the precise bounds of the cleavage.

-

Visualization of Fragmentation Pathways

The following diagram illustrates the primary

Figure 1: Predicted fragmentation pathway for this compound, highlighting the tracking of deuterium labels.

Experimental Protocol: Synthesis & Validation

Unlike complex total synthesis, the 2,2,6,6-d4 analog can be generated via base-catalyzed Hydrogen-Deuterium Exchange (HDX) . This is a reversible thermodynamic process.

Synthesis Workflow

Reagents: 4,4-Dimethylcyclohexanone (d0), Deuterium Oxide (

-

Biphasic Setup: Dissolve 100 mg of d0-parent in 5 mL of

containing 5% NaOD. -

Exchange: Heat to 60°C for 4 hours. The

-protons are acidic ( -

Extraction: Cool and extract with deuterated solvent (e.g.,

) or dry Pentane. -

Repetition: Critical Step. Repeat the process 2-3 times with fresh

to drive enrichment >98 atom% D.

Analytical Validation (GC-MS)

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Injector: 250°C, Split 10:1.

-

Oven: 50°C (1 min) -> 10°C/min -> 200°C.

-

Source: 230°C, 70 eV.

Validation Check:

Calculate the Isotopic Enrichment (IE) using the molecular ion cluster:

Performance Comparison Data

The following table contrasts the performance of the d4-standard against the native compound and a theoretical

| Parameter | Native (d0) | d4-Analog (Recommended) | |

| Target m/z | 126 | 130 | 127 |

| Interference Risk | High (Endogenous ketones) | Low (+4 Da gap) | High (Overlap with d0 M+1) |

| Retention Time | |||

| Back-Exchange Risk | None | Medium (in acidic/protic media) | None (Stable C-C bonds) |

| Cost Efficiency | Baseline | High (Cheap reagents) | Low (Expensive synthesis) |

The "Deuterium Isotope Effect" on Chromatography

Researchers must note that deuterated compounds often elute slightly earlier than their protium counterparts on non-polar GC columns (Inverse Isotope Effect).

-

Expected Shift: 0.05 - 0.10 minutes earlier.

-

Impact: Beneficial for separating the IS from the analyte if spectral crosstalk is a concern, but requires wider integration windows if processed together.

Workflow Diagram: From Synthesis to Data

Figure 2: Step-by-step workflow for generating and validating the d4-internal standard.

Critical Handling Precautions

To maintain the integrity of the 2,2,6,6-d4 pattern, researchers must adhere to the following constraints (Trustworthiness/Self-Validation):

-

Avoid Acidic/Basic Protic Solvents: Do not store the standard in Methanol or Water at extreme pH. The

-deuteriums are labile.-

Safe Solvents: Acetonitrile, DMSO, Dichloromethane, Hexane.

-

-

In-Source Fragmentation: High ion source temperatures (>250°C) can induce thermal degradation or scrambling. Keep source temps moderate (200-230°C).

-

Back-Exchange Monitoring: Always run a "blank" injection of the IS alone to check for the reappearance of m/z 129 (d3) or 128 (d2), which indicates solvent exchange.

References

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Methylcyclohexanone (Analogous Fragmentation Patterns)." NIST Chemistry WebBook, SRD 69. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).

- Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition.

Validating Isotopic Purity of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 via GC-MS

Executive Summary: The "Alpha" Trap

In metabolic flux analysis and quantitative bioanalysis, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a high-value internal standard (IS).[1] Its gem-dimethyl group blocks metabolic oxidation at the C4 position, while the four deuterium atoms at C2 and C6 provide a distinct mass shift (+4 Da) for mass spectrometry.

However, this specific isotopologue presents a unique chemical challenge: Alpha-Proton Acidity. Unlike aromatic deuterated standards (e.g., Toluene-d8), the deuterium atoms in this ketone are located at the enolizable

This guide outlines a self-validating GC-MS protocol to assess isotopic purity while simultaneously verifying the absence of back-exchange.

Comparative Analysis of Validation Methods

To validate the enrichment of the d4-isotopologue (Target Mass: ~130 Da), we compare three primary analytical approaches.

| Feature | Method A: GC-MS (EI) | Method B: GC-MS (CI) | Method C: 1H-NMR |

| Primary Utility | Structural Fingerprinting | Isotopic Purity Calculation | Absolute Structural Confirmation |

| Ionization | Hard (70 eV) | Soft (Methane/Ammonia) | N/A (Magnetic Resonance) |

| Molecular Ion ( | Often weak or absent | Dominant ( | N/A |

| Isotopic Fidelity | Moderate. Fragmentation can scramble isotopic patterns.[1] | High. Preserves the intact molecular cluster. | High. Direct observation of residual protons. |

| Throughput | High | High | Low |

| Recommendation | Screening | Quantification | Gold Standard Validation |

Senior Scientist Insight: While NMR is definitive, it requires milligrams of sample. GC-MS (CI) is the preferred routine method for purity checks because it requires micrograms and directly measures the isotopologue distribution (

to).

The Challenge: Mechanism of Back-Exchange

Before validating, you must understand why the purity might fail. The deuterium atoms at C2/C6 are acidic (

-

The Risk: Dissolving this standard in Methanol (

) allows the solvent proton to swap with the substrate deuterium via an enol intermediate. -

The Result: A "pure" d4 sample (MW 130) rapidly becomes a mixture of d3 (129), d2 (128), and d1 (127).

Critical Rule: Never prepare stock solutions of alpha-deuterated ketones in protic solvents. Use Dichloromethane (DCM) or Ethyl Acetate .[2]

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol uses Electron Ionization (EI) as it is most accessible, with data processing steps to compensate for fragmentation.

Phase 1: Sample Preparation (The "Solvent Check")

To validate the stability of your IS, we will run a control experiment.

-

Preparation A (Correct): Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) .

-

Preparation B (Intentional Stress): Dissolve 1 mg of the standard in 1 mL of Methanol (MeOH) with 0.1% Formic Acid. Incubate for 30 mins.

-

Objective: Preparation A should show the d4 parent. Preparation B will show the rate of back-exchange, validating your instrument's ability to detect impurities.

Phase 2: GC-MS Parameters[1]

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Split Mode (20:1) to prevent detector saturation.[1] Temp: 250°C.[1]

-

Oven Program:

-

Initial: 50°C (Hold 1 min)

-

Ramp: 15°C/min to 200°C[1]

-

Hold: 2 mins

-

-

MS Source: 230°C, EI mode (70 eV).

-

Scan Range: 40–200 amu (Focus on the molecular ion region).

Phase 3: Data Acquisition & Logic

We utilize a decision-tree workflow to ensure data integrity.[1]

Figure 1: Analytical workflow for validating isotopic purity and stability.

Data Interpretation & Calculation

In the resulting mass spectrum, you will observe a cluster of peaks. For the d4-compound (